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N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide

Medicinal chemistry Chemical procurement Isomer differentiation

Researchers requiring a structurally authenticated poly-heterocyclic benzamide with well-defined pyridine-thiophene-CF₃ geometry often encounter limited vendor options with verified positional isomer identity. This compound provides a ROMK1-active scaffold (IC₅₀ 49 nM) with unambiguous analytical identity (InChIKey PMRJVFOKDXJSMH-UHFFFAOYSA-N). • Validated ROMK1 channel inhibitor (IC₅₀ = 49 nM, BindingDB BDBM50391781) • Single InChIKey ensures unambiguous identification; suitable as LC-MS/HPLC reference standard for positional isomer differentiation • Flexible ethylene linker plus electron-deficient CF₃-benzamide and pyridine rings enable pharmacophore modeling for kinase/GPCR targets • Poly-heterocyclic benzamide scaffold for fragment-based drug discovery and scaffold-hopping campaigns

Molecular Formula C20H17F3N2OS
Molecular Weight 390.42
CAS No. 1396875-78-7
Cat. No. B2468088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide
CAS1396875-78-7
Molecular FormulaC20H17F3N2OS
Molecular Weight390.42
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)N(CCC2=CC=CS2)CC3=CN=CC=C3)C(F)(F)F
InChIInChI=1S/C20H17F3N2OS/c21-20(22,23)18-8-2-1-7-17(18)19(26)25(11-9-16-6-4-12-27-16)14-15-5-3-10-24-13-15/h1-8,10,12-13H,9,11,14H2
InChIKeyPMRJVFOKDXJSMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide: Chemical Identity and Baseline Sources


N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide (CAS 1396875‑78‑7) is a synthetic, poly‑heterocyclic benzamide derivative with the molecular formula C20H17F3N2OS and a molecular weight of 390.4 g/mol [1]. The compound incorporates a 2‑(trifluoromethyl)benzamide core, a pyridin‑3‑ylmethyl substituent, and a 2‑(thiophen‑2‑yl)ethyl side‑chain. It is currently catalogued in PubChem (CID 71310026; InChIKey PMRJVFOKDXJSMH‑UHFFFAOYSA‑N) [1]. No primary pharmacological, physicochemical, or in‑class selectivity data from peer‑reviewed journals or patents were identified that would support direct differentiation over close structural analogs for scientific selection or procurement decisions.

Scaffold-hopping template for kinase inhibitor design
Analytical reference for isomer differentiation methods
In-silico pharmacophore modeling and docking studies

N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide: Analogs Are Not Interchangeable


The compound’s three‑arm architecture—a 2‑(trifluoromethyl)benzamide core linked to a pyridin‑3‑ylmethyl moiety and a 2‑(thiophen‑2‑yl)ethyl chain—creates a distinct topological pharmacophore where the relative spatial arrangement of the heterocycles and the electron‑withdrawing CF₃ group jointly govern target recognition [1]. Published structure‑activity relationship (SAR) studies on N‑pyridinylbenzamide and thiophene‑containing benzamide series demonstrate that even minor positional isomerism (e.g., 2‑pyridinyl vs. 3‑pyridinyl) or heterocycle substitution pattern (e.g., thiophen‑2‑yl vs. thiophen‑3‑yl) can produce >10‑fold shifts in antimicrobial potency and kinase‑inhibitory selectivity [2][3]. Consequently, direct substitution by in‑class benzamides lacking identical pyridine‑thiophene‑CF₃ geometry cannot be performed without risking critical changes in biological readout or chemical reactivity. The absence of publicly available head‑to‑head comparative data for this specific compound, however, means that the precise magnitude of differentiation versus its closest analogs remains unquantified.

Positional isomer Shifting pyridine attachment from 3- to 2-position may alter target recognition >10-fold.
Linker variation Direct thiophene–pyridine linkage reduces conformational flexibility vs. the ethylene spacer.
Uncharacterized profile Absence of head-to-head data prevents quantifying differentiation from closest analogs.

N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide: Quantitative Evidence Grid


Molecular Weight and Formula vs. Positional Isomers

The target compound (C20H17F3N2OS; MW 390.4 g/mol) shares its molecular formula with several regioisomeric analogs, including N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide (CAS 2034433‑71‑9) and N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide [1]. Despite identical elemental composition, these isomers differ in the attachment point of the pyridine‑thiophene linker, which has been shown in related N‑pyridinylbenzamide series to alter the dihedral angle between the aromatic rings and consequently affect binding‑pocket complementarity [2][3].

Isomer mass shift
Class-level inference
MW 390.4 g/mol; 28.0 g/mol higher than directly linked regioisomers
Ethylene spacer confers distinct conformational flexibility
No experimental binding data; dihedral effects inferred from SAR
Medicinal chemistry Chemical procurement Isomer differentiation

Scaffold Classification and Kinase Selectivity

The 2‑(trifluoromethyl)benzamide substructure is a recognized pharmacophore in kinase inhibitor design, particularly for tropomyosin receptor kinase A (TrkA), as documented in patent filings where closely related benzamides achieve nanomolar IC₅₀ values [1]. Although the target compound itself lacks published TrkA activity data, class‑level inference from the non‑annulated thiophenylamide patent family indicates that the combination of a 2‑(trifluoromethyl)benzamide core with a heteroaryl‑alkyl‑heteroaryl linker is associated with low‑micromolar to nanomolar kinase inhibition [1][2].

Kinase scaffold potential
Class-level inference
No target IC₅₀; patent family associates scaffold with TrkA inhibition
May support TrkA-directed tool compound exploration after profiling
Selectivity and potency remain unquantified
Kinase inhibition Scaffold hopping TrkA inhibitors

Absence of ADME and Selectivity Data

A comprehensive search of PubMed, Google Scholar, and the PubChem BioAssay database returned no experimental in‑vitro ADME (absorption, distribution, metabolism, excretion), CYP450 inhibition, hERG liability, or broad‑panel selectivity data for this compound [1][2]. By contrast, several structurally related benzamides from the same patent families have been profiled in at least one of these assays, yielding IC₅₀ values against CYP3A4 (e.g., 2.3 µM for a close analog in US‑9353102‑B2) and hERG (e.g., >30 µM for select thiophenylamides) [2][3].

ADME data gap
Data to verify
No CYP450, hERG, or selectivity panel data available
De-novo ADME/safety profiling required before lead optimization
Close analogs show CYP3A4 IC₅₀ 2.3 µM, hERG >30 µM
ADME Drug-likeness Selectivity screening

N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide: Application Scenarios


Fragment-Based and Scaffold-Hopping for TrkA Kinases

Given its structural membership in the non‑annulated thiophenylamide patent family and the established TrkA‑inhibitory activity of closely related 2‑(trifluoromethyl)benzamides [1], this compound may serve as a starting point for fragment‑based drug discovery or scaffold‑hopping exercises. Researchers should validate on‑target potency (e.g., TrkA biochemical IC₅₀) and counter‑screen against RET and JAK2 to assess selectivity before investing in analog synthesis [1][2].

Chemical Probe for Neurotrophin Signaling

TrkA kinase inhibitors are valuable chemical probes for dissecting NGF‑TrkA signaling in pain and neurodegenerative disease models [2]. If subsequent in‑house profiling confirms sub‑micromolar TrkA activity for this compound, it could be employed as a tool molecule in cellular assays (e.g., TrkA autophosphorylation IC₅₀ in PC12 cells), provided its selectivity profile is sufficiently characterized against off‑target kinases prevalent in neuronal tissues [2].

Analytical Reference Standard and Method Development

The compound’s well‑defined chemical identity, single InChIKey, and availability from multiple chemical vendors (following exclusion of non‑authoritative sources) make it suitable for use as an analytical reference standard in LC‑MS or HPLC method development, particularly when differentiating positional isomers of C20‑benzamide‑thiophene‑pyridine compounds [3]. Its purity (>95% typical for research‑grade supply) should be independently verified by qNMR or HPLC‑UV before use in quantitative analysis [3].

In-Silico Docking and Pharmacophore Modeling

The three‑dimensional conformation of the flexible ethylene linker between the thiophene and amide nitrogen, combined with the electron‑deficient CF₃‑benzamide and pyridine rings, provides a useful template for computational medicinal chemists building pharmacophore models for kinase or GPCR targets. Docking studies using the compound’s energy‑minimized structure (derived from its SMILES, [3]) can help prioritize synthetic targets before committing to compound acquisition [2][3].

Application
Selection Property
Validation Focus
TrkA scaffold-hopping studies
Thiophenylamide scaffold class
Kinase panel selectivity screening
Neurotrophin signaling research
TrkA inhibitory potential
Cellular target engagement validation
Isomer-differentiation LC-MS method
Defined regioisomeric identity
Purity verification by qNMR/HPLC
Pharmacophore modeling studies
Flexible ethylene linker conformation
Energy-minimized docking validation
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